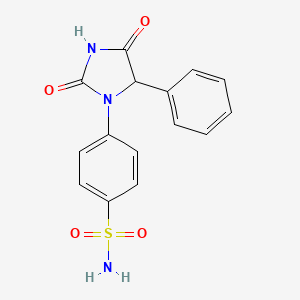
4-(2,4-Dioxo-5-phenylimidazolidin-1-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dioxo-5-phenylimidazolidin-1-yl)benzene-1-sulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines an imidazolidinone ring with a sulfonamide group, making it a valuable molecule for research and industrial purposes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dioxo-5-phenylimidazolidin-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride. This reaction produces (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid to obtain the target compound . The reaction conditions often include the use of dimethylformamide (DMF) as a solvent and temperatures around 25°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
4-(2,4-Dioxo-5-phenylimidazolidin-1-yl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imidazolidinone ring or the sulfonamide group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the imidazolidinone ring, while substitution reactions can introduce various functional groups to the sulfonamide moiety .
科学的研究の応用
4-(2,4-Dioxo-5-phenylimidazolidin-1-yl)benzene-1-sulfonamide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-(2,4-Dioxo-5-phenylimidazolidin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can inhibit enzymes such as carbonic anhydrase, while the imidazolidinone ring can interact with various proteins and receptors. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .
類似化合物との比較
Similar Compounds
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: This compound shares a similar sulfonamide group but has a different ring structure.
2-(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid: This compound has a similar imidazolidinone ring but differs in its additional functional groups.
Uniqueness
4-(2,4-Dioxo-5-phenylimidazolidin-1-yl)benzene-1-sulfonamide is unique due to its combination of an imidazolidinone ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
CAS番号 |
827622-78-6 |
|---|---|
分子式 |
C15H13N3O4S |
分子量 |
331.3 g/mol |
IUPAC名 |
4-(2,4-dioxo-5-phenylimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H13N3O4S/c16-23(21,22)12-8-6-11(7-9-12)18-13(14(19)17-15(18)20)10-4-2-1-3-5-10/h1-9,13H,(H2,16,21,22)(H,17,19,20) |
InChIキー |
DKPNSVDUCHWSPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=O)N2C3=CC=C(C=C3)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)
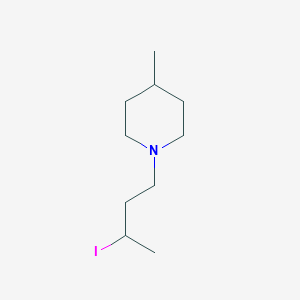

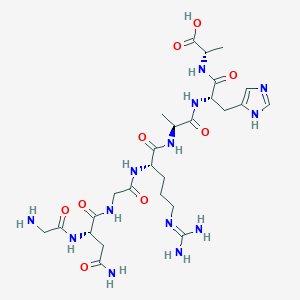
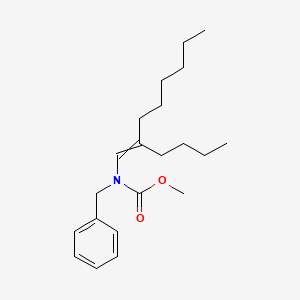
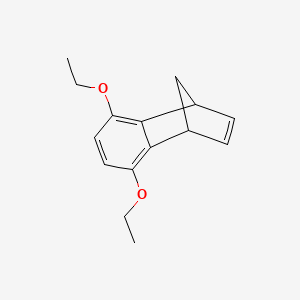
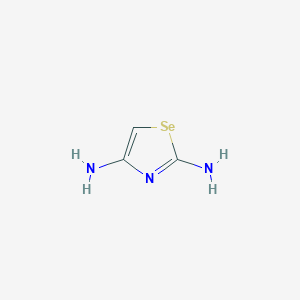


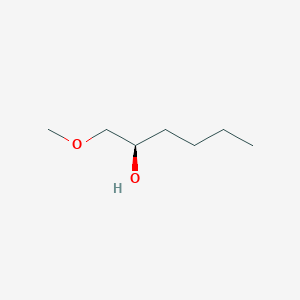
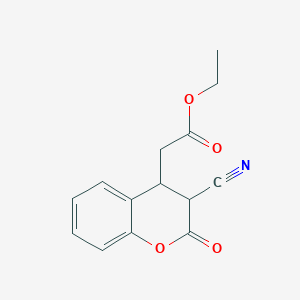
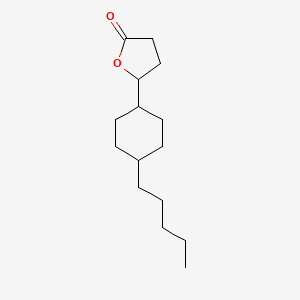
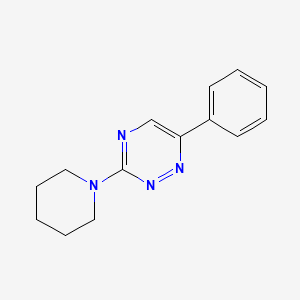
![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)
